
(1R)-1-phenyl-1-piperidin-1-ylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-alpha-phenyl-1-piperidineethanamine is a chiral compound with a piperidine ring and a phenyl group attached to an ethanamine chain. This compound is known for its significant pharmacological properties and is often studied in the context of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-phenyl-1-piperidineethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring and the phenyl group.
Formation of the Piperidine Ring: This can be achieved through various methods, including cyclization reactions.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.
Formation of the Ethanamine Chain: The ethanamine chain is then attached to the piperidine ring through reductive amination.
Industrial Production Methods
In an industrial setting, the production of ®-alpha-phenyl-1-piperidineethanamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-alpha-phenyl-1-piperidineethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, phenyl derivatives, and ethanamine derivatives.
Aplicaciones Científicas De Investigación
®-alpha-phenyl-1-piperidineethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-alpha-phenyl-1-piperidineethanamine involves its interaction with specific molecular targets in the body. The compound binds to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction affects various signaling pathways, leading to its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
(s)-alpha-phenyl-1-piperidineethanamine: The enantiomer of the compound, which may have different pharmacological properties.
N-methyl-1-phenyl-2-propylamine: A structurally similar compound with different functional groups.
1-phenyl-2-(piperidin-1-yl)ethanone: Another related compound with a ketone group.
Uniqueness
®-alpha-phenyl-1-piperidineethanamine is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its enantiomers and other similar compounds. Its ability to interact selectively with certain receptors makes it a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
(1R)-1-phenyl-1-piperidin-1-ylethanamine |
InChI |
InChI=1S/C13H20N2/c1-13(14,12-8-4-2-5-9-12)15-10-6-3-7-11-15/h2,4-5,8-9H,3,6-7,10-11,14H2,1H3/t13-/m1/s1 |
Clave InChI |
SACZZONDQAEJDQ-CYBMUJFWSA-N |
SMILES isomérico |
C[C@@](C1=CC=CC=C1)(N)N2CCCCC2 |
SMILES canónico |
CC(C1=CC=CC=C1)(N)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11821267.png)
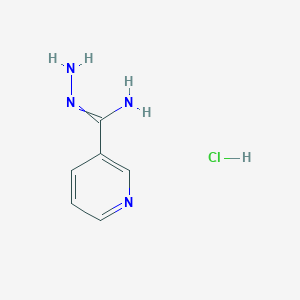
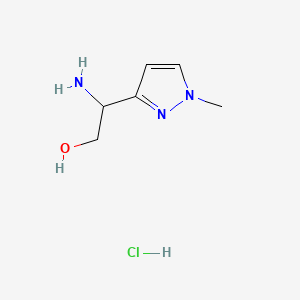

![N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine](/img/structure/B11821284.png)
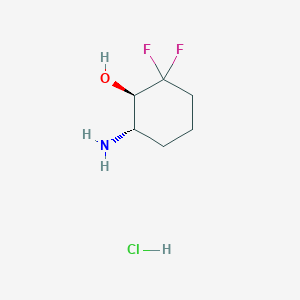
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821292.png)
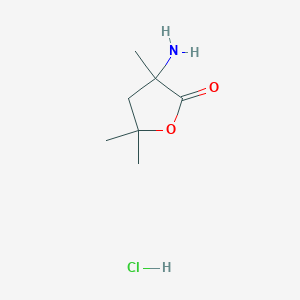
![2-[1-(Methylamino)cyclobutyl]acetic acid;hydrochloride](/img/structure/B11821306.png)

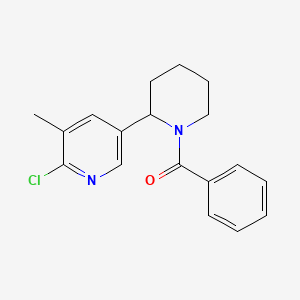

![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821350.png)

